3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-11-8-6-10(7-9-11)18-16(19)15-14(17)12-4-2-3-5-13(12)21-15/h2-9H,17H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXFMGOKBJHMHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.
Carboxamide Formation: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction may produce benzofuran amines.
Scientific Research Applications
Chemical Characteristics
- Molecular Formula: C₁₆H₁₄N₂O₃
- Molecular Weight: 282.29 g/mol
- Structure: The compound features a benzofuran core, which enhances its biological activity through the presence of an amino group and a methoxyphenyl substituent.
Medicinal Chemistry
3-Amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide is being investigated for its potential as a therapeutic agent in several medical conditions:
- Diabetes Management: The compound has shown promising results in modulating glucose metabolism and insulin sensitivity, making it a candidate for treating type 2 diabetes mellitus. Molecular docking studies suggest it interacts effectively with dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose regulation.
- Cancer Therapy: Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including human glioblastoma and triple-negative breast cancer. It has been evaluated using the MTT assay, demonstrating higher efficacy against glioblastoma cells compared to breast cancer cells .
Antimicrobial Activity
The compound has been studied for its antimicrobial properties:
- Bacterial Infections: It has been tested against multiple bacterial strains, showing significant activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics. Its structural analogs have been synthesized and evaluated for enhanced antimicrobial efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
Case Study 1: Anticancer Activity
A study conducted on derivatives of this compound revealed that these compounds exhibited superior anticancer activity compared to standard treatments. The derivatives were tested against U-87 glioblastoma and MDA-MB-231 breast cancer cell lines, showing significant cytotoxicity with IC50 values indicating effective dose-response relationships .
Case Study 2: Antimicrobial Efficacy
In a comparative study of synthesized benzofuran derivatives, this compound demonstrated remarkable antimicrobial activity. The MIC values were found to be significantly lower than those of commonly used antibiotics, suggesting its potential as a new antimicrobial agent.
Data Tables
Mechanism of Action
The mechanism of action of 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Electronic and Photophysical Properties
- Methoxy vs. Chloro Substituents: The methoxy group in the target compound is electron-donating, promoting intramolecular charge transfer (ICT) and red-shifted emission in polar solvents like DMF, as observed in quinazoline derivatives .
- Methoxy vs. The methoxy group balances hydrophilicity and electron donation, which may favor interactions with polar biological targets .
Bioactivity Implications
- Insecticidal Activity : Pyridine analogs with 4-chlorophenyl groups () exhibited higher activity against cowpea aphids than acetamiprid, suggesting that chloro-substituted benzofurans (e.g., ) may similarly enhance pesticidal properties .
- Antifungal Potential: Amiloride analogs with hydrophobic substitutions () highlight the role of substituents in targeting fungal pathways. The target compound’s methoxy group could modulate interactions with fungal enzymes, though direct evidence is lacking .
Solubility and Physicochemical Trends
- Methoxy Derivatives : The 4-methoxyphenyl group enhances solubility in polar solvents due to its electron-donating nature, as seen in DMF interactions with quinazoline derivatives .
- Chloro and Alkyl Derivatives : Chlorophenyl () and ethylphenyl () analogs likely exhibit lower solubility but higher lipid bilayer penetration, critical for drug delivery .
Biological Activity
3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide (referred to as compound 1) is a synthetic compound that has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data tables and case studies to illustrate its potential applications.
Chemical Structure and Properties
Compound 1 has the molecular formula and a molecular weight of 282.29 g/mol. It features a benzofuran core structure, which is characterized by a fused bicyclic system comprising a benzene ring and a furan ring. The presence of an amino group and a methoxyphenyl substituent enhances its reactivity and biological activity, making it a candidate for pharmaceutical applications, particularly in treating type 2 diabetes mellitus, cancer, and bacterial infections .
Antimicrobial Activity
Research has demonstrated that compound 1 exhibits significant antimicrobial properties against various bacterial strains. In comparative studies, its activity was found to be comparable to established antibiotics. The compound showed effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Antimicrobial Efficacy Table
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison to Control |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Comparable to Penicillin |
| Escherichia coli | 16 µg/mL | Comparable to Ciprofloxacin |
| Pseudomonas aeruginosa | 64 µg/mL | Lower than Gentamicin |
Anticancer Activity
Compound 1 has also been evaluated for its anticancer properties. Studies indicate that it can inhibit the proliferation of various cancer cell lines. For instance, in tests against the MCF-7 breast cancer cell line, compound 1 demonstrated significant cytotoxicity with an IC50 value of approximately 5 µM, suggesting potent anticancer activity .
Anticancer Activity Table
The biological activity of compound 1 can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Molecular docking studies have shown that compound 1 interacts with enzymes such as dipeptidyl peptidase-IV (DPP-IV), which plays a role in glucose metabolism and is a target for type 2 diabetes treatment .
- Antioxidant Activity : Compound 1 exhibits antioxidant properties by scavenging free radicals, which contributes to its neuroprotective effects. This activity was confirmed through various in vitro assays measuring lipid peroxidation inhibition .
Case Studies
Case Study: Antimicrobial Efficacy Against Drug-Resistant Strains
A recent study focused on the efficacy of compound 1 against drug-resistant strains of bacteria. The results indicated that compound 1 retained significant antimicrobial activity against multi-drug resistant Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent in the face of rising antibiotic resistance .
Case Study: Anticancer Potential in Combination Therapy
Another study investigated the effects of combining compound 1 with conventional chemotherapeutics. The combination showed synergistic effects in reducing cell viability in cancer cell lines more effectively than either treatment alone. This suggests that compound 1 could enhance the efficacy of existing cancer therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide, and how can intermediates be characterized?
- Methodological Answer : Synthesis involves multi-step organic reactions. A common route starts with benzofuran-2-carboxylic acid, followed by Pd-catalyzed C-H arylation to introduce the 4-methoxyphenyl group. A one-pot transamidation reaction using EDCI/HOBt as coupling agents forms the carboxamide moiety . Intermediates are characterized via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.9 ppm) and high-resolution mass spectrometry (HRMS). Final purity (>95%) is confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer : Key techniques include:
- NMR : ¹H NMR identifies proton environments (e.g., methoxy singlet at δ ~3.8 ppm; benzofuran protons as doublets). ¹³C NMR confirms carbonyl carbons (~165 ppm) and quaternary carbons .
- FT-IR : Stretching vibrations for amide (C=O at ~1680 cm⁻¹) and aromatic C-H (~3050 cm⁻¹).
- Mass Spectrometry : ESI-MS/MS fragments the molecule to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 323.12) .
Q. What in vitro assays are used for preliminary biological activity screening?
- Methodological Answer : Standard assays include:
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, IC₅₀ reported as 12.5 µM in breast cancer models) .
- Antimicrobial : Broth microdilution to determine MIC against S. aureus or E. coli.
- Enzyme Inhibition : Fluorescence-based HDAC inhibition assays, comparing activity to SAHA (vorinostat) as a positive control .
Advanced Research Questions
Q. How can computational modeling predict the mechanism of action for this compound?
- Methodological Answer : Use QSAR models to correlate structural features (e.g., benzofuran ring planarity, methoxy group hydrophobicity) with bioactivity. Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like HDACs (binding energy ≤ −8.5 kcal/mol). MD simulations (100 ns) assess stability of ligand-target complexes (RMSD ≤ 2 Å) .
Q. How should researchers address contradictions in reported biological efficacy (e.g., 30% tumor response vs. null results)?
- Methodological Answer : Discrepancies may stem from:
- Assay Variability : Standardize cell lines (e.g., use ATCC-validated MCF-7), culture conditions, and compound solubility (DMSO concentration ≤0.1%).
- Pharmacokinetics : Perform in vivo PK/PD studies (e.g., plasma half-life via LC-MS/MS) to confirm bioavailability.
- Dose Optimization : Establish dose-response curves across 3–5 log units (e.g., 1–100 µM) and validate with orthogonal assays (e.g., apoptosis via Annexin V staining) .
Q. What strategies improve yield in large-scale synthesis while minimizing impurities?
- Methodological Answer :
- Catalyst Optimization : Replace Pd(OAc)₂ with air-stable Pd catalysts (e.g., PdCl₂(dtbpf)) to reduce byproducts.
- Solvent Screening : Use DMAc instead of DMF for higher aryl coupling efficiency (yield increase from 65% to 82%) .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product at >99% purity.
Q. How do structural modifications (e.g., replacing methoxy with ethoxy) impact biological activity?
- Methodological Answer : Synthesize analogs via nucleophilic substitution (e.g., NaH/EtI in DMF). Compare activities:
- Anticancer : Ethoxy analogs show reduced HDAC inhibition (IC₅₀ > 25 µM vs. 12.5 µM for methoxy).
- Solubility : LogP increases from 2.1 (methoxy) to 2.8 (ethoxy), affecting membrane permeability.
- SAR Analysis : Methoxy’s electron-donating effect enhances π-π stacking in hydrophobic enzyme pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
